Monooxoisodecyl Phthalate-d4 Monooxoisodecyl Phthalate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204106
InChI:
SMILES:
Molecular Formula: C₁₈H₂₀D₄O₅
Molecular Weight: 324.4

Monooxoisodecyl Phthalate-d4

CAS No.:

Cat. No.: VC0204106

Molecular Formula: C₁₈H₂₀D₄O₅

Molecular Weight: 324.4

* For research use only. Not for human or veterinary use.

Monooxoisodecyl Phthalate-d4 -

Specification

Molecular Formula C₁₈H₂₀D₄O₅
Molecular Weight 324.4

Introduction

Chemical Structure and Properties

Molecular Composition

Monooxoisodecyl Phthalate-d4 is a deuterated analog of mono-oxo-isodecyl-phthalate, where four hydrogen atoms have been replaced with deuterium (²H or D). Based on structural analysis of related compounds, it likely has a molecular formula of C₁₈H₂₂D₄O₅, with an estimated molecular weight of approximately 340-342 g/mol . This structure consists of a phthalic acid moiety with an oxidized isodecyl side chain and strategic deuterium labeling to facilitate mass spectrometric identification.

PropertyExpected ValueBasis for Estimation
Physical StateColorless to pale yellow liquid/solidBased on related phthalate esters
Molecular Weight~340-342 g/molCalculated from presumed structure
Water SolubilityLimitedBased on hydrophobic nature of phthalate esters
HPLC Purity>95% (typical for analytical standards)Common specification for deuterated standards

Synthesis and Applications

Production Methods

Monooxoisodecyl Phthalate-d4 is likely synthesized through selective deuteration of the parent compound. The strategic placement of deuterium atoms typically occurs on the aromatic ring of the phthalate structure, as evidenced by similar deuterated phthalate standards . This selective labeling ensures minimal isotope effects on chemical behavior while providing clear mass spectrometric differentiation.

Analytical Applications

The primary application of Monooxoisodecyl Phthalate-d4 appears to be as an internal standard for quantitative analysis of phthalate metabolites in biological samples. Research indicates that such deuterated standards are critical in ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) methods for accurate quantification of phthalate metabolites . These deuterated standards compensate for matrix effects and variations in extraction efficiency, providing reliable quantitative results.

Metabolic Context and Significance

Relation to Di-isodecyl Phthalate Metabolism

Mono-oxo-isodecyl-phthalate (MOiDP), the non-deuterated counterpart of the compound of interest, is an important metabolite of di-isodecyl phthalate (DiDP). According to toxicokinetic studies, DiDP is rapidly metabolized in mammalian systems to several compounds including mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . The deuterated version enables precise tracking and quantification of this metabolite in complex biological matrices.

Importance in Toxicokinetic Studies

Research studies utilize compounds like Monooxoisodecyl Phthalate-d4 to investigate the metabolism and distribution of phthalates in biological systems. These studies have shown that DiDP and its metabolites, including MOiDP, can be distributed to various tissues in significant quantities and may be associated with endocrine disruption and metabolic diseases . The deuterated standards allow researchers to track these compounds with high specificity.

Analytical Methodology

Mass Spectrometric Detection

Monooxoisodecyl Phthalate-d4 likely exhibits distinctive mass spectrometric fragmentation patterns due to its deuterium labeling. The presence of four deuterium atoms shifts the mass spectrum by approximately +4 m/z units compared to the non-deuterated compound, allowing for selective identification and quantification even in complex biological matrices .

Chromatographic Behavior

The chromatographic retention time of Monooxoisodecyl Phthalate-d4 would be expected to be very similar to that of its non-deuterated analog, as deuteration typically causes minimal changes in chromatographic behavior. This property makes it ideal as an internal standard, as it co-elutes or elutes very close to the analyte of interest while being distinguishable by mass spectrometry .

Research Applications

Environmental Monitoring

Deuterated standards like Monooxoisodecyl Phthalate-d4 play a crucial role in environmental monitoring of phthalate pollution. The increasing use of plastics worldwide has led to widespread environmental exposure to phthalates like DiDP . Accurate quantification methods using deuterated standards help assess environmental contamination levels and human exposure risks.

Biomonitoring Studies

Human biomonitoring studies benefit from the availability of deuterated phthalate metabolite standards. Research indicates that metabolites like mono-carboxy-isononyl-phthalate (MCiNP) represent promising biomarkers for DiDP exposure . Monooxoisodecyl Phthalate-d4 would serve as an important analytical tool in such studies, helping to quantify the oxo-metabolite accurately.

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